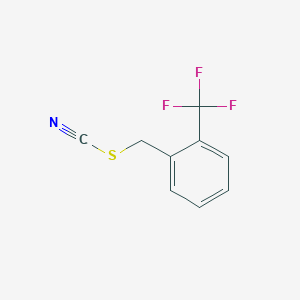

2-(Trifluoromethyl)benzyl thiocyanate

Description

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NS/c10-9(11,12)8-4-2-1-3-7(8)5-14-6-13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGVRVDCRDRETJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzyl thiocyanate typically involves the thiocyanation of benzylic compounds. One common method is the AIBN-initiated direct thiocyanation of benzylic sp3 C–H bonds using N-thiocyanatosaccharin. This reaction proceeds via a free radical pathway, resulting in the formation of the benzylic sp3 C–SCN bond . The reaction conditions are mild, and the use of readily available raw materials makes this method advantageous for synthesizing benzyl thiocyanate compounds.

Industrial Production Methods

Industrial production methods for 2-(Trifluoromethyl)benzyl thiocyanate are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzyl thiocyanate undergoes various chemical reactions, including:

Substitution Reactions: The thiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.

Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and alcohols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzyl compounds, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Recent studies indicate that derivatives of 2-(trifluoromethyl)benzyl compounds exhibit significant pharmacological activities. Notably, compounds with similar structures have been investigated for their potential as URAT1 inhibitors, which are crucial for managing hyperuricemia and gout. The therapeutic efficacy of these compounds is attributed to their ability to reduce serum uric acid levels effectively, making them promising candidates for treating gout and related disorders .

Case Study: URAT1 Inhibition

In a study examining the inhibition of human urate transporter 1 (hURAT1), it was found that certain derivatives of trifluoromethyl benzene sulfonamide demonstrated substantial inhibitory effects. The IC50 values indicated that these compounds could significantly lower uric acid concentrations in serum, suggesting a strong potential for developing new gout medications .

Organic Synthesis

Reactivity and Selectivity

2-(Trifluoromethyl)benzyl thiocyanate has been utilized in organic synthesis due to its unique reactivity profile. It can serve as a valuable intermediate in the preparation of various functionalized thiocyanates through transition-metal-free reactions. These reactions often involve the cleavage of Csp3−S bonds, showcasing the compound's versatility as a building block in synthetic pathways .

Data Table: Reaction Yields

The following table summarizes the yields obtained from various reactions involving 2-(trifluoromethyl)benzyl thiocyanate:

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Thiocyanation of thioethers | CH₃CN solvent | 77 |

| Reaction with aryl iodides | Under nitrogen atmosphere | 68 |

| Nucleophilic substitution | Mild conditions | Moderate |

This data illustrates the effectiveness of 2-(trifluoromethyl)benzyl thiocyanate in forming diverse thiocyanate products under varying conditions.

Material Science

Potential Applications in Coatings

The unique properties of trifluoromethyl groups impart hydrophobic characteristics to materials. Compounds like 2-(trifluoromethyl)benzyl thiocyanate can be explored for use in specialized coatings that require water-repellent properties. Such applications could extend to electronics and textiles where moisture resistance is critical.

Emerging Research Directions

Synthetic Transformations

The exploration of aryl trifluoromethyl diazoalkanes, including those derived from 2-(trifluoromethyl)benzyl thiocyanate, has opened new avenues for synthetic transformations. These diazo compounds are known for their versatility in generating complex organic molecules through various coupling reactions .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzyl thiocyanate involves its interaction with molecular targets through its thiocyanate and trifluoromethyl groups. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzyl Thiocyanate Derivatives

Table 1: Key Properties of Benzyl Thiocyanate Derivatives

- Electrophilicity: The single-bond S-C linkage in thiocyanates reduces electrophilicity compared to isothiocyanates (e.g., benzyl isothiocyanate, which has a reactive N=C=S group).

- Reactivity : The electron-withdrawing -CF₃ group activates the benzyl position for nucleophilic substitutions, enabling efficient synthesis of derivatives like 2-(trifluoromethyl)benzyl 1-propynyl sulfide .

Comparison with Functional Analogs

Benzyl Isothiocyanate

While structurally similar, benzyl isothiocyanate (C₈H₇NS) contains an isothiocyanate (-N=C=S) group. Key differences include:

- Electrophilicity : The N=C=S group in isothiocyanates is highly electrophilic, enabling direct interactions with biological targets like TRPA1 ion channels. In contrast, benzyl thiocyanates (including the 2-CF₃ derivative) exhibit negligible TRPA1 activation due to their reduced electrophilicity .

- Applications : Benzyl isothiocyanate is a natural product (e.g., in mustard oils) with well-documented bioactivity, whereas 2-(trifluoromethyl)benzyl thiocyanate is primarily used in synthetic chemistry for constructing complex heterocycles .

Physicochemical Behavior

- Lipophilicity: The -CF₃ group increases lipophilicity compared to non-fluorinated analogs, enhancing solubility in organic solvents .

- Thermal Stability : Fluorinated derivatives generally exhibit higher thermal stability, making them suitable for high-temperature reactions .

Biological Activity

2-(Trifluoromethyl)benzyl thiocyanate is a compound that has garnered attention in both organic synthesis and biological research due to its unique structural features, particularly the presence of the trifluoromethyl and thiocyanate groups. These functional groups contribute to its reactivity and potential biological activity, making it a valuable subject for investigation in medicinal chemistry and biochemistry.

2-(Trifluoromethyl)benzyl thiocyanate is characterized by its molecular formula and a molecular weight of approximately 221.21 g/mol. The compound's structure includes a benzyl group substituted with a trifluoromethyl group and a thiocyanate group, which influences its chemical reactivity and biological interactions.

The biological activity of 2-(Trifluoromethyl)benzyl thiocyanate is primarily attributed to its ability to interact with various biomolecules. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances lipophilicity, improving membrane permeability and facilitating interaction with intracellular targets.

Biological Activity

Research indicates that 2-(Trifluoromethyl)benzyl thiocyanate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing thiocyanate groups can possess antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxicity : In vitro studies using various cell lines have demonstrated that 2-(Trifluoromethyl)benzyl thiocyanate can induce cytotoxic effects. For example, assays such as the MTT assay have been employed to assess cell viability, revealing dose-dependent cytotoxicity in human cancer cell lines .

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic processes. The formation of covalent bonds with enzyme active sites could lead to significant alterations in enzyme function, impacting cellular metabolism.

Study 1: Cytotoxic Effects on HeLa Cells

A study investigated the cytotoxicity of 2-(Trifluoromethyl)benzyl thiocyanate on HeLa cells using the MTT assay. The results indicated an IC50 value of approximately 37 µM, suggesting moderate cytotoxic activity without significant toxicity at lower concentrations (20 µM for 30 minutes incubation) .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 4 | 95 |

| 20 | 85 |

| 37 | 50 |

| 76 | 20 |

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Comparative Analysis

When compared to similar compounds like benzyl thiocyanate or other trifluoromethyl-substituted benzyl compounds, 2-(Trifluoromethyl)benzyl thiocyanate shows enhanced stability and reactivity due to the dual influence of the trifluoromethyl and thiocyanate groups. This uniqueness allows for diverse applications in both synthetic chemistry and biological research.

| Compound | Antimicrobial Activity | Cytotoxicity (IC50 µM) |

|---|---|---|

| 2-(Trifluoromethyl)benzyl thiocyanate | Moderate | ~37 |

| Benzyl thiocyanate | Low | Not tested |

| 2-(Trifluoromethyl)benzyl chloride | Low | Not tested |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Trifluoromethyl)benzyl thiocyanate, and how are reaction conditions optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution of 2-(trifluoromethyl)benzyl halides (e.g., bromide or chloride) with thiocyanate salts. A validated procedure involves reacting the benzyl halide precursor with potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of halide to KSCN) and exclusion of moisture. Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Key Data:

Q. Which spectroscopic techniques are most effective for characterizing 2-(Trifluoromethyl)benzyl thiocyanate, and what are the diagnostic peaks?

Methodological Answer:

- IR Spectroscopy: The thiocyanate (-SCN) group shows a characteristic stretch at ~2100–2150 cm⁻¹ . The trifluoromethyl (-CF₃) group exhibits strong C-F stretches at 1100–1250 cm⁻¹ .

- ¹H NMR (DMSO-d₆): Benzyl protons resonate as a singlet at δ 4.75–4.85 ppm , while aromatic protons appear as a multiplet at δ 7.40–8.20 ppm .

- ¹³C NMR: The thiocyanate carbon (C-SCN) appears at δ 110–115 ppm , and the CF₃ carbon is observed at δ 120–125 ppm (q, J = 270–280 Hz) due to coupling with fluorine .

- Mass Spectrometry (MS): Molecular ion [M+H]⁺ at m/z 247 , with fragmentation peaks at m/z 178 (loss of SCN) and m/z 91 (benzyl fragment) .

Q. What safety protocols are critical for handling 2-(Trifluoromethyl)benzyl thiocyanate in laboratory settings?

Methodological Answer:

- Personal Protection: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of thiocyanate vapors, which can release toxic HCN under decomposition .

- Storage: Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption and thiocyanate hydrolysis.

- Waste Disposal: Neutralize with 10% NaOH solution before disposal to convert residual thiocyanate to less hazardous cyanate.

Advanced Research Questions

Q. How does the thiocyanate group participate in nucleophilic substitution reactions, and what competing pathways exist?

Methodological Answer: The -SCN group acts as a soft nucleophile, reacting with electrophiles (e.g., alkyl halides, epoxides) to form thioethers or sulfides. Competing pathways include:

- Isothiocyanate Formation: Under basic conditions (e.g., KOH/DMF), the thiocyanate may rearrange to an isothiocyanate (-NCS), altering reaction outcomes .

- Hydrolysis: In aqueous media, -SCN hydrolyzes to -SH and HCN, requiring anhydrous conditions for stability .

Case Study: Reaction with hydrazonoyl halides (e.g., 1a-e in DMF/KOH) yields thiadiazole derivatives (70% yield), confirmed by LCMS and HPLC .

Q. How do solvent polarity and temperature influence the stability and reactivity of 2-(Trifluoromethyl)benzyl thiocyanate?

Methodological Answer:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the thiocyanate via dipole interactions, while protic solvents (ethanol, water) accelerate hydrolysis.

- Temperature: Reactions above 80°C risk decomposition (evidenced by HCN release). Optimal stability is observed at 20–60°C .

Data Contradiction Analysis:

Q. What role does 2-(Trifluoromethyl)benzyl thiocyanate play in the synthesis of trifluoromethyl-containing pharmaceuticals?

Methodological Answer: The compound serves as a key intermediate in multi-step syntheses of bioactive molecules. For example:

- Anticancer Agents: It is used to introduce the CF₃ group into spirocyclic lactams via coupling reactions with pyrimidine derivatives (e.g., Example 403 in EP 4374877A2, yielding compounds with LCMS m/z 785 [M+H]⁺ ) .

- Kinase Inhibitors: The thiocyanate group undergoes Huisgen cycloaddition with azides to form triazole-linked inhibitors, validated by HPLC retention times (1.19–1.32 min ) .

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for derivatives of 2-(Trifluoromethyl)benzyl thiocyanate?

Methodological Answer:

- Systematic Replication: Reproduce reactions under strictly controlled conditions (moisture-free, inert atmosphere) to isolate variables.

- Advanced Characterization: Use high-resolution LCMS and 2D NMR (e.g., HSQC, HMBC) to confirm structural assignments. For example, conflicting ¹³C NMR signals for C-SCN (δ 110–115 ppm vs. δ 105–110 ppm) may arise from solvent effects (DMSO vs. CDCl₃) .

- Computational Validation: DFT calculations (e.g., Gaussian) predict vibrational spectra and verify experimental IR/NMR assignments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.